(5-Bromo-2-fluorophenyl)methanamine
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Overview
Description
(5-Bromo-2-fluorophenyl)methanamine is an organic compound with the molecular formula C7H7BrFN It is a derivative of methanamine, where the phenyl ring is substituted with bromine and fluorine atoms at the 5 and 2 positions, respectively
Mechanism of Action
Target of Action
The primary targets of (5-Bromo-2-fluorophenyl)methanamine are currently unknown. This compound is a relatively new and unexplored molecule in the field of medicinal chemistry
Mode of Action
It is known that halogenated aromatic compounds can activate electron-deficient arenes and enhance the electrophilic ability of sn2 electrophiles to make them more reactive . This suggests that this compound may interact with its targets through similar mechanisms.
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. It is worth noting that indole derivatives, which share a similar structure to this compound, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may also affect a wide range of biochemical pathways.
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and be bbb permeant . Its lipophilicity (Log Po/w) is predicted to be around 2.21 , which may influence its distribution and bioavailability.
Action Environment
The action of this compound may be influenced by various environmental factors. For instance, its stability and efficacy could be affected by temperature, as it is recommended to be stored in a dark place at 2-8°C . Furthermore, its reactivity and stability could be influenced by the presence of other substances in its environment, such as other drugs or biological molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Bromo-2-fluorophenyl)methanamine typically involves the halogenation of a phenylmethanamine precursor. One common method includes the bromination of 2-fluorophenylmethanamine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes with stringent control over reaction parameters to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: (5-Bromo-2-fluorophenyl)methanamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions:
Substitution: Reagents like sodium iodide (NaI) in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation can produce imines or nitriles .
Scientific Research Applications
(5-Bromo-2-fluorophenyl)methanamine has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
- (5-Bromo-2-chlorophenyl)methanamine
- (5-Bromo-2-iodophenyl)methanamine
- (5-Fluoro-2-chlorophenyl)methanamine
Comparison: Compared to its analogs, (5-Bromo-2-fluorophenyl)methanamine exhibits unique properties due to the presence of both bromine and fluorine atoms. These halogens can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for specific research applications .
Properties
IUPAC Name |
(5-bromo-2-fluorophenyl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrFN/c8-6-1-2-7(9)5(3-6)4-10/h1-3H,4,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDKBJZGGXHTHNC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)CN)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrFN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00369280 |
Source
|
Record name | 5-BROMO-2-FLUOROBENZYLAMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00369280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
190656-34-9 |
Source
|
Record name | 5-BROMO-2-FLUOROBENZYLAMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00369280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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